synthesis and characterization of 4-Hydroxy-3,3,5-trimethylpiperidine
synthesis and characterization of 4-Hydroxy-3,3,5-trimethylpiperidine
An In-depth Technical Guide to the Synthesis and Characterization of 4-Hydroxy-3,3,5-trimethylpiperidine
Abstract
The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds.[1][2] This guide provides a comprehensive technical overview of a robust synthetic pathway to 4-Hydroxy-3,3,5-trimethylpiperidine, a substituted piperidinol with potential as a versatile building block in drug discovery. We will explore a logical and field-proven synthetic strategy, beginning with the construction of a key piperidine-2,4-dione intermediate, followed by its stereoselective reduction. Furthermore, this document details the expected characterization of the final compound through modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols and analyses presented herein are designed to be self-validating, providing researchers and drug development professionals with the necessary insights for the successful synthesis and confirmation of this valuable heterocyclic compound.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule, 4-Hydroxy-3,3,5-trimethylpiperidine, suggests a synthetic route that proceeds through a piperidine-2,4-dione intermediate. This dione can be subsequently reduced to the desired 4-hydroxypiperidine. The key to this strategy lies in the robust and well-documented methods for both the formation of the piperidine-2,4-dione ring system and the selective reduction of a ketone.
Figure 1: Retrosynthetic analysis of 4-Hydroxy-3,3,5-trimethylpiperidine.
This approach is advantageous as it utilizes established and reliable chemical transformations, ensuring a high probability of success. The synthesis can be conceptually divided into two main stages: the construction of the heterocyclic core and the functional group transformation to introduce the hydroxyl moiety.
Synthesis Methodology
The synthesis of 4-Hydroxy-3,3,5-trimethylpiperidine is proposed via a two-stage process. The first stage involves the synthesis of the key intermediate, 3,3,5-trimethylpiperidine-2,4-dione, through a Dieckmann cyclization.[3] The second stage is the catalytic reduction of the 4-keto group to the corresponding alcohol.
Stage 1: Synthesis of 3,3,5-trimethylpiperidine-2,4-dione
The construction of the piperidine-2,4-dione ring system is efficiently achieved through an intramolecular Dieckmann condensation of a suitably substituted N-acyl-β-amino diester.[3][4] This base-mediated cyclization is a powerful tool for the formation of five- and six-membered rings.[3]
The synthesis commences with the acylation of a β-amino ester with a malonic acid derivative. The resulting diester then undergoes intramolecular cyclization in the presence of a strong base, such as sodium ethoxide, to yield the piperidine-2,4-dione.
Stage 2: Reduction of 3,3,5-trimethylpiperidine-2,4-dione
The reduction of the 4-keto group of the piperidine-2,4-dione intermediate to a hydroxyl group can be achieved through various methods. Catalytic hydrogenation is a common and efficient method for such transformations.[2][5] The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction, leading to either the cis or trans isomer of the final product. The use of ketoreductases also presents a viable option for achieving high stereoselectivity.[6]
Figure 2: Synthetic workflow for 4-Hydroxy-3,3,5-trimethylpiperidine.
Characterization of 4-Hydroxy-3,3,5-trimethylpiperidine
Thorough characterization is essential to confirm the identity and purity of the synthesized 4-Hydroxy-3,3,5-trimethylpiperidine. The following section details the expected spectroscopic data based on the analysis of structurally similar compounds.[7][8][9][10][11][12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are crucial for confirming the successful synthesis of the target compound.
Table 1: Predicted ¹H and ¹³C NMR Data for 4-Hydroxy-3,3,5-trimethylpiperidine
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~0.9-1.1 | d | 3H | C5-CH₃ | |
| ~1.0-1.2 | s | 6H | C3-(CH₃)₂ | |
| ~1.5-1.9 | m | 1H | C5-H | |
| ~2.5-3.0 | m | 2H | C6-H₂ | |
| ~2.8-3.2 | m | 2H | C2-H₂ | |
| ~3.5-4.0 | m | 1H | C4-H | |
| Variable | br s | 1H | OH | |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||
| ~15-25 | C5-CH₃ | |||
| ~20-30 | C3-(CH₃)₂ | |||
| ~35-45 | C3 | |||
| ~40-50 | C5 | |||
| ~45-55 | C6 | |||
| ~50-60 | C2 | |||
| ~60-70 | C4 |
Disclaimer: The chemical shifts are predicted based on analogous structures and may vary depending on the solvent and stereochemistry.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Hydroxy-3,3,5-trimethylpiperidine is expected to show characteristic absorption bands for the O-H and N-H bonds, as well as C-H and C-N bonds.
Table 2: Predicted IR Absorption Bands for 4-Hydroxy-3,3,5-trimethylpiperidine
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200-3600 | Strong, Broad |
| N-H stretch (amine) | 3300-3500 | Moderate |
| C-H stretch (alkane) | 2850-3000 | Strong |
| C-N stretch (amine) | 1000-1250 | Moderate |
The broadness of the O-H stretch is a key indicator of hydrogen bonding.[14]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 4-Hydroxy-3,3,5-trimethylpiperidine (C₉H₁₉NO), the expected molecular weight is approximately 157.25 g/mol .
Table 3: Predicted Mass Spectrometry Data for 4-Hydroxy-3,3,5-trimethylpiperidine
| m/z | Predicted Fragment | Significance |
| 157 | [M]⁺ | Molecular Ion |
| 142 | [M - CH₃]⁺ | Loss of a methyl group |
| 140 | [M - OH]⁺ | Loss of a hydroxyl group |
| 124 | [M - H₂O - CH₃]⁺ | Loss of water and a methyl group |
| 98 | [M - C₄H₉O]⁺ | Cleavage of the piperidine ring |
The fragmentation pattern can help to confirm the connectivity of the atoms within the molecule.[15]
Experimental Protocols
The following are detailed, step-by-step protocols for the proposed synthesis and characterization.
Synthesis of 3,3,5-trimethylpiperidine-2,4-dione
-
Acylation: To a solution of the appropriate β-amino ester in a suitable aprotic solvent (e.g., dichloromethane), add a base such as triethylamine. Cool the mixture in an ice bath. Slowly add a solution of a malonyl chloride derivative in the same solvent. Allow the reaction to warm to room temperature and stir overnight. Perform an aqueous work-up to isolate the desired N-acylated diester.
-
Dieckmann Cyclization: Dissolve the N-acylated diester from the previous step in anhydrous ethanol. Add a solution of sodium ethoxide in ethanol. Heat the mixture to reflux for several hours until the cyclization is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: After cooling, carefully add water to hydrolyze the resulting β-keto ester. Acidify the mixture to promote decarboxylation, which may require gentle heating. Extract the final product, 3,3,5-trimethylpiperidine-2,4-dione, with a suitable organic solvent. Purify the product by column chromatography or recrystallization.
Synthesis of 4-Hydroxy-3,3,5-trimethylpiperidine
-
Hydrogenation: Dissolve 3,3,5-trimethylpiperidine-2,4-dione in a suitable solvent (e.g., methanol or ethanol). Add a catalytic amount of palladium on carbon (Pd/C).
-
Reaction: Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas. Stir the reaction under a hydrogen atmosphere (typically 1-5 atm) at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up and Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude product. Purify the 4-Hydroxy-3,3,5-trimethylpiperidine by column chromatography or distillation.
Characterization Methods
-
NMR: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
IR: The IR spectrum should be obtained using a Fourier-transform infrared (FTIR) spectrometer.
-
MS: Mass spectra can be obtained using either electron ionization (EI) or electrospray ionization (ESI) techniques coupled with a suitable mass analyzer.
-
Chromatography: Purity can be assessed using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Conclusion
This technical guide outlines a feasible and well-grounded strategy for the . By leveraging established synthetic methodologies such as the Dieckmann cyclization and catalytic hydrogenation, this valuable piperidine derivative can be accessed in a controlled and efficient manner. The detailed characterization data, though predictive, provides a solid framework for the structural verification of the final product. This guide serves as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for applications in drug discovery and development.
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